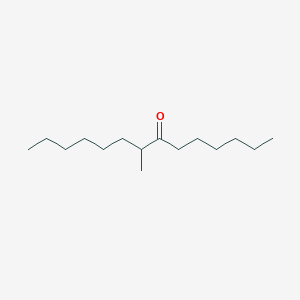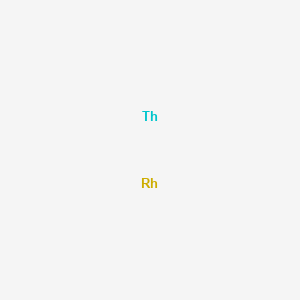
Rhodium;thorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium and thorium are two distinct elements that can form various compounds when combined. Rhodium is a rare, precious metal belonging to the platinum group, known for its brilliance and resistance to oxidation . Thorium is a radioactive actinide metal, primarily used in nuclear technology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of rhodium-thorium compounds typically involves high-temperature reactions. One common method is arc melting, where rhodium and thorium metals are melted together at temperatures around 1200°C . This process can be followed by homogenization to ensure a uniform composition. Another method involves the use of chemical reactions, such as the reaction of thorium dioxide with rhodium chloride in the presence of reducing agents .
Industrial Production Methods
Industrial production of rhodium-thorium compounds is less common due to the rarity and cost of rhodium. when produced, it often involves the purification of thorium through precipitation methods and the subsequent combination with rhodium using high-temperature techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodium-thorium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, rhodium can react with halogens like chlorine and bromine to form rhodium halides . Thorium, on the other hand, can form oxides and other compounds when exposed to oxygen and other reactive elements .
Common Reagents and Conditions
Common reagents used in the reactions of rhodium-thorium compounds include halogens (chlorine, bromine), reducing agents (such as hydrogen), and oxidizing agents (such as oxygen) . These reactions typically occur under high-temperature conditions to facilitate the formation of stable compounds.
Major Products
The major products formed from the reactions of rhodium-thorium compounds include rhodium halides, thorium oxides, and various mixed-metal compounds. These products can exhibit unique properties, such as high thermal stability and resistance to corrosion .
Wissenschaftliche Forschungsanwendungen
Rhodium-thorium compounds have several scientific research applications:
Wirkmechanismus
The mechanism of action of rhodium-thorium compounds varies depending on their application. In therapeutic applications, rhodium complexes can interact with DNA, inhibiting replication and leading to the death of cancer cells . In catalytic applications, rhodium acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required . The molecular targets and pathways involved include DNA, RNA, and various enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Rhodium-thorium compounds can be compared with other similar compounds, such as those involving other platinum group metals (e.g., ruthenium, iridium) and other actinides (e.g., uranium, plutonium).
Rhodium vs. Other Platinum Group Metals: Rhodium is known for its exceptional resistance to oxidation and high catalytic activity, making it unique among platinum group metals.
Thorium vs. Other Actinides: Thorium is less radioactive than uranium and plutonium, making it a safer alternative for certain applications.
Similar compounds include:
Ruthenium-thorium compounds: These compounds share some catalytic properties with rhodium-thorium compounds but may differ in their reactivity and stability.
Iridium-thorium compounds: Known for their high melting points and stability, these compounds are used in high-temperature applications.
Eigenschaften
CAS-Nummer |
12038-82-3 |
|---|---|
Molekularformel |
RhTh |
Molekulargewicht |
334.943 g/mol |
IUPAC-Name |
rhodium;thorium |
InChI |
InChI=1S/Rh.Th |
InChI-Schlüssel |
NTBACIFGZLYGKL-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
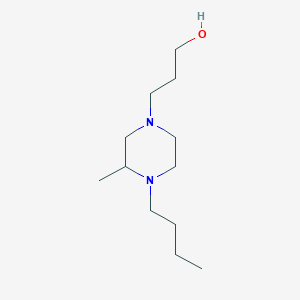
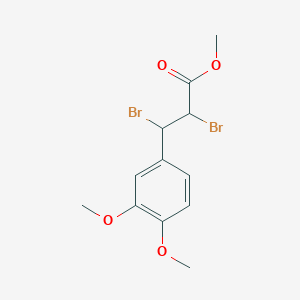
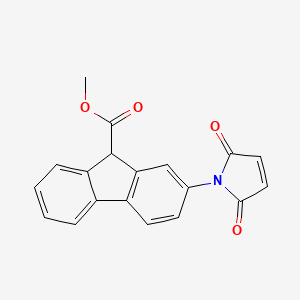
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
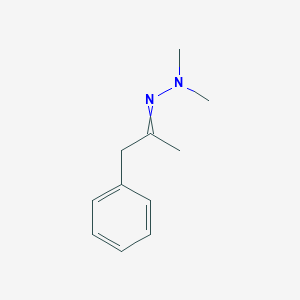
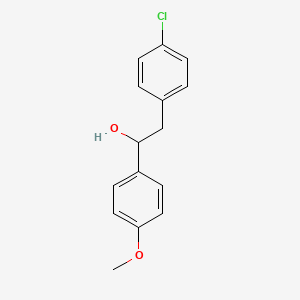
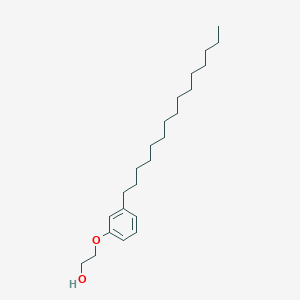
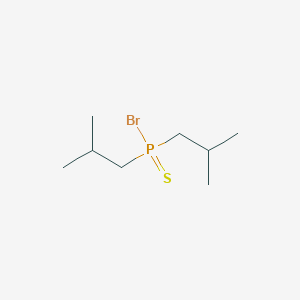
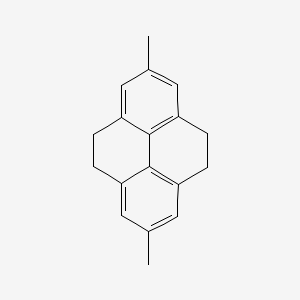
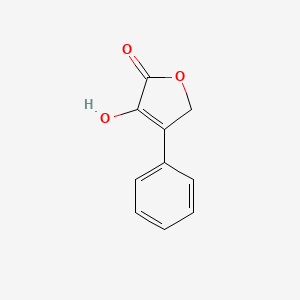
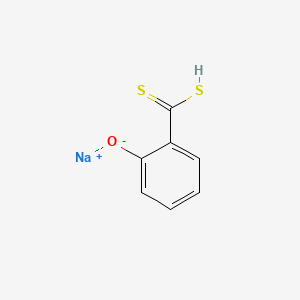
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
